molecular formula C15H14N2S B13870327 3-Benzyl-1,4-dihydroquinazoline-2-thione

3-Benzyl-1,4-dihydroquinazoline-2-thione

Cat. No.: B13870327
M. Wt: 254.4 g/mol
InChI Key: QPHNSQKMOWWKTR-UHFFFAOYSA-N
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Description

3-Benzyl-1,4-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,4-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with benzyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,4-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "3-Benzyl-1,4-dihydroquinazoline-2-thione" including comprehensive data tables and well-documented case studies, cannot be composed. However, the following information has been gathered.

This compound: Chemical Information
this compound is a chemical compound with the molecular formula C15H14N2SC_{15}H_{14}N_2S .

Research on Quinazoline Derivatives
Quinazoline derivatives, including those with dihydroquinazoline structures, have been explored for various biological activities . These activities span a range of therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications .

1,2,4-Triazolo[4,3-a]quinazolin-5(1H)-one scaffold
A related compound, a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, has been identified as an effective inhibitor of Plk1 PBD (Polo-like kinase 1 Polo-box domain). These compounds show specific anti-Plk1 PBD activity in in vitro biochemical and cell-based assays . The presence of quinazoline and triazole moieties in FDA-approved drugs suggests the potential druggability of this class of inhibitors .

Other Dihydroquinazoline Derivatives
Other studies describe the synthesis and anti-leishmanial activities of 2,3-dihydroquinazolin-4(1H)-one derivatives . These compounds have shown promising in silico and in vitro anti-leishmanial activities, with some ligands demonstrating strong binding to Leishmania sp. proteins .

Mechanism of Action

The mechanism of action of 3-Benzyl-1,4-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, as a T-type calcium channel blocker, it inhibits the influx of calcium ions, which can modulate various physiological processes. As an inhibitor of β-secretase, it prevents the formation of amyloid plaques, which are associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinazoline-2-thione: Lacks the benzyl group but shares similar chemical properties.

    1,4-Dihydroquinazoline-2-thione: Similar structure but different substitution pattern.

    Quinazoline-2-thione: Parent compound without the dihydro or benzyl groups.

Uniqueness

3-Benzyl-1,4-dihydroquinazoline-2-thione is unique due to the presence of both the benzyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its ability to act as a selective T-type calcium channel blocker and β-secretase inhibitor sets it apart from other similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzyl-1,4-dihydroquinazoline-2-thione, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via cyclization of precursor thioureas. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux forms thiourea intermediates, which are acid-cyclized to yield the target compound . Key parameters include reaction time (4–12 hours), solvent choice (DMF or ethanol), and stoichiometric control of aryl isothiocyanates. Monitoring via TLC ensures completion.
  • Data Consideration : Yields vary (e.g., 79% for thiourea intermediates in ), influenced by substituent electronic effects and cyclization efficiency.

Q. How is this compound characterized structurally?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. 1H^1H NMR identifies benzyl protons (δ 4.5–5.5 ppm for CH2_2) and aromatic protons, while HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 325.0921) . X-ray crystallography (using SHELX for refinement) resolves absolute configuration .

Q. What purification techniques are optimal for isolating this compound?

  • Methodology : Recrystallization from ethanol or ethanol/water mixtures is effective due to moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate) separates isomers or byproducts. Purity is validated via melting point consistency and HPLC (>95%) .

Q. Which spectroscopic methods distinguish between thione and thiol tautomers?

  • Methodology : Infrared (IR) spectroscopy identifies thione C=S stretches (~1200–1250 cm1^{-1}) versus thiol S-H (~2550 cm1^{-1}). 13C^{13}C NMR differentiates thiocarbonyl (~180–190 ppm) from thiol-derived carbons .

Q. How are intermediates like thioureas stabilized during synthesis?

  • Methodology : Anhydrous conditions (DMF, argon atmosphere) prevent hydrolysis. Low-temperature storage (−20°C) and rapid workup minimize degradation. Stabilizing agents like molecular sieves may be used .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the Kornblum reaction for quinazoline-thione derivatives?

  • Methodology : The Kornblum oxidation of α-chloro precursors (e.g., 3-(α-chlorobenzyl)-1,2-dihydroquinazolin-2-one) proceeds via a radical or polar pathway, depending on solvent polarity. DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity . Experimental validation uses 18O^{18}O-labeling or kinetic isotope effects.

Q. How do conformational dynamics influence the biological activity of this compound?

  • Methodology : Resonance-enhanced UV spectroscopy and rotational band contour analysis (e.g., as in ) identify low-energy conformers. Molecular docking (AutoDock Vina) correlates conformational flexibility with binding affinity to targets like kinases or DNA .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology : Meta-analysis of screening data (e.g., Table in ) identifies substituent-specific trends. For instance, electron-withdrawing groups on the aryl ring may enhance antiproliferative activity (Sp1–Sp5 in ). Dose-response curves and toxicity profiling (MTT assays) differentiate true activity from artifacts .

Q. How are computational methods applied to predict the reactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculates Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER) model solvation effects on reaction pathways. These are cross-validated with experimental kinetic data (e.g., Arrhenius plots) .

Q. What challenges arise in differentiating cis/trans isomers of this compound, and how are they addressed?

  • Methodology : NOESY NMR identifies spatial proximity of benzyl and thione groups. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while VCD (Vibrational Circular Dichroism) confirms absolute configuration. Crystallographic data (via SHELXL) resolves geometric isomerism .

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

3-benzyl-1,4-dihydroquinazoline-2-thione

InChI

InChI=1S/C15H14N2S/c18-15-16-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)

InChI Key

QPHNSQKMOWWKTR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(=S)N1CC3=CC=CC=C3

Origin of Product

United States

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